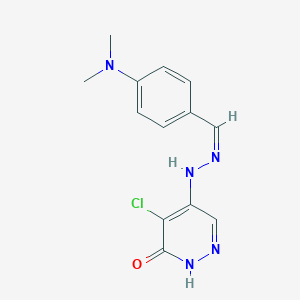
(Z)-4-chloro-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, a dimethylamino group, and a hydrazinyl group attached to a pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-5-hydrazinyl-2,3-dihydropyridazin-3-one.
Condensation Reaction: The hydrazinyl group is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid (e.g., hydrochloric acid) to facilitate the condensation reaction.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethyl acetate or methanol, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Research: The compound serves as a model for studying the reactivity and properties of pyridazinone derivatives.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one: This compound shares a similar pyridazinone core but differs in the substituents attached to the ring.
4-Chloro-5-(dimethylamino)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one: Another related compound with a thiadiazole moiety instead of the hydrazinyl group.
Uniqueness
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group, in particular, allows for unique interactions with biological targets, setting it apart from other pyridazinone derivatives.
Propriétés
Numéro CAS |
92026-77-2 |
|---|---|
Formule moléculaire |
C13H14ClN5O |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
5-chloro-4-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14ClN5O/c1-19(2)10-5-3-9(4-6-10)7-15-17-11-8-16-18-13(20)12(11)14/h3-8H,1-2H3,(H2,17,18,20)/b15-7- |
Clé InChI |
SHUJFTNPRHDJOD-CHHVJCJISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N\NC2=C(C(=O)NN=C2)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11638878.png)
![2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638881.png)
![N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11638885.png)
![(6Z)-2-butyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638893.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638899.png)
![5-(4-Iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11638913.png)
![3-benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11638915.png)
![2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11638932.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11638940.png)
![(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![N-(2-Fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638948.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11638950.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11638953.png)
